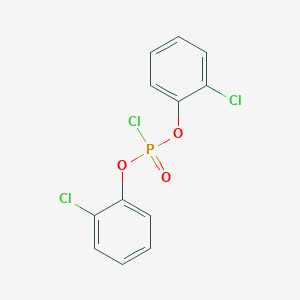

Bis(2-chlorophenyl) phosphorochloridate

概要

説明

Bis(2-chlorophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula C₁₂H₈Cl₃O₃P and a molecular weight of 337.52 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: : Bis(2-chlorophenyl) phosphorochloridate can be synthesized through the reaction of phosphorus oxychloride with 2-chlorophenol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

Substitution Reactions: Bis(2-chlorophenyl) phosphorochloridate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Such as amines or alcohols for substitution reactions.

Water: For hydrolysis reactions.

Major Products

Bis(2-chlorophenyl) phosphate: Formed through hydrolysis.

Substituted derivatives: Formed through nucleophilic substitution.

科学的研究の応用

Chemistry

Synthesis of Organophosphorus Compounds: Used as an intermediate in the synthesis of various organophosphorus compounds.

Biology and Medicine

Enzyme Inhibition Studies: Employed in research to study the inhibition of enzymes that interact with organophosphorus compounds.

Industry

Flame Retardants: Utilized in the production of flame retardants due to its phosphorus content.

作用機序

Mechanism: : Bis(2-chlorophenyl) phosphorochloridate exerts its effects primarily through the interaction with nucleophiles, leading to the formation of substituted products. The phosphorus atom in the compound acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions .

Molecular Targets and Pathways

類似化合物との比較

Similar Compounds

Bis(2,4-dichlorophenyl) phosphorochloridate: Similar in structure but with additional chlorine atoms on the phenyl rings.

Diphenyl phosphorochloridate: Lacks the chlorine atoms on the phenyl rings, leading to different reactivity and applications.

Uniqueness: : Bis(2-chlorophenyl) phosphorochloridate is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and applications in various fields .

生物活性

Bis(2-chlorophenyl) phosphorochloridate (BCPPC) is a phosphorous-containing compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings on the biological activity of BCPPC, focusing on its mechanisms, efficacy, and applications.

BCPPC is characterized by the molecular formula and is known for its reactive phosphorochloridate functional group. This structure allows it to participate in various chemical reactions, particularly those involving nucleophiles, making it a useful intermediate in the synthesis of biologically active compounds.

The biological activity of BCPPC primarily stems from its ability to act as a prodrug, facilitating the delivery of phosphate groups to nucleoside analogs. This mechanism is critical in enhancing the pharmacological profiles of antiviral and anticancer agents. BCPPC can hydrolyze in biological systems to release chlorophenyl phosphate derivatives, which may exert their effects through:

- Inhibition of DNA/RNA Synthesis : By modifying nucleosides, BCPPC can hinder the replication processes of viruses and cancer cells.

- Interference with Cellular Signaling : The released phosphate groups can alter signaling pathways critical for cell survival and proliferation.

Biological Activity Studies

Research has demonstrated that BCPPC exhibits significant biological activity in various assays. Below is a summary table of key studies investigating its effects:

Case Studies

-

Antiviral Efficacy Against HSV :

A study conducted by De Garilhe et al. highlighted the antiviral properties of BCPPC derivatives against HSV. The compound inhibited viral DNA synthesis at concentrations as low as 5 µM, suggesting a potent mechanism that could be harnessed for therapeutic applications. -

Cytotoxic Effects on Cancer Cells :

In a comparative analysis of various phosphorochloridates, BCPPC was shown to selectively induce apoptosis in human leukemia cells while sparing normal lymphocytes. The mechanism involved activation of caspase pathways and disruption of mitochondrial integrity. -

Pharmacokinetic Profile :

Research evaluating the pharmacokinetics of BCPPC indicated favorable absorption and distribution characteristics when administered in animal models. The compound exhibited a half-life conducive for therapeutic use, allowing for sustained biological activity.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for clinical applications. Preliminary toxicological evaluations indicate that while BCPPC can exhibit cytotoxic effects at high concentrations, its selective action towards cancerous cells presents an opportunity for targeted therapies with minimized side effects.

特性

IUPAC Name |

1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402367 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17776-78-2 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of bis(2-chlorophenyl) phosphorochloridate in oligonucleotide synthesis?

A1: this compound functions as a coupling agent in the H-phosphonate approach to oligonucleotide synthesis [, ]. This approach involves coupling a nucleoside H-phosphonate with a protected nucleoside at -40°C using this compound. This reaction forms an intermediate that subsequently undergoes sulfur transfer to yield a phosphorothioate linkage, a common modification in antisense oligonucleotides []. This method has proven effective in synthesizing various oligonucleotides, including a 21-mer phosphorothioate (ISIS 2922) [].

Q2: What are the advantages of using this compound compared to other coupling agents in this synthesis?

A2: While the provided research doesn't directly compare this compound to other coupling agents, it highlights its effectiveness in achieving virtually quantitative yields for both the coupling and sulfur transfer reactions at low temperatures []. This high efficiency contributes to the synthesis of highly pure oligonucleotide products []. Additionally, the research mentions the use of diphenyl phosphorochloridate as an alternative coupling agent, particularly for large-scale synthesis, to minimize side reactions often associated with H-phosphonate chemistry []. This suggests that the choice of coupling agent, including this compound, can significantly impact the yield and purity of the final oligonucleotide product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。